1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Overview
Description
1-Butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a member of the beta-carboline family, which is a class of compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes a carboline core with a butyl group attached at the nitrogen atom and a carboxylic acid group at the third position. Beta-carbolines are known for their presence in various natural products and their potential pharmacological properties.
Preparation Methods
The synthesis of 1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the carboline core. The butyl group can be introduced through alkylation reactions using butyl halides. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-Butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The carboline core can undergo electrophilic substitution reactions, particularly at the nitrogen atom and the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its interactions with enzymes and receptors, particularly in the context of neuropharmacology.
Medicine: Research has explored its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. For example, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain. This interaction can lead to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar compounds to 1-butyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid include:
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Differing by the presence of a methyl group instead of a butyl group.
1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid: Lacking the butyl group entirely.
This compound ethyl ester: An ester derivative of the compound. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
1-butyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-3-7-13-15-11(9-14(17-13)16(19)20)10-6-4-5-8-12(10)18-15/h4-6,8,13-14,17-18H,2-3,7,9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAYYFBVBSBPOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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